molecular formula C7H11NO2 B14615994 5-Aminohept-6-ynoic acid CAS No. 60625-87-8

5-Aminohept-6-ynoic acid

Cat. No.: B14615994
CAS No.: 60625-87-8
M. Wt: 141.17 g/mol
InChI Key: CLSRVPDEBYXVNI-UHFFFAOYSA-N
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Description

5-Aminohept-6-ynoic acid is an organic compound characterized by the presence of an amino group and a terminal alkyne group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminohept-6-ynoic acid typically involves multi-step organic reactions. One common method includes the alkylation of propargylamine with a suitable halide, followed by subsequent functional group transformations to introduce the carboxylic acid moiety. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation step .

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as catalytic processes or continuous flow synthesis. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions: 5-Aminohept-6-ynoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkenes, alkanes.

    Substitution: Amides, esters.

Scientific Research Applications

5-Aminohept-6-ynoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Aminohept-6-ynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The terminal alkyne group can form covalent bonds with active site residues, leading to enzyme inhibition or modulation of receptor activity. This interaction can disrupt normal biochemical pathways, resulting in therapeutic effects or other biological outcomes .

Comparison with Similar Compounds

    6-Aminohexanoic acid: Similar structure but lacks the terminal alkyne group.

    Aminocaproic acid: Another analogue with a similar backbone but different functional groups.

Uniqueness: 5-Aminohept-6-ynoic acid is unique due to its terminal alkyne group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This feature distinguishes it from other amino acids and makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

60625-87-8

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

5-aminohept-6-ynoic acid

InChI

InChI=1S/C7H11NO2/c1-2-6(8)4-3-5-7(9)10/h1,6H,3-5,8H2,(H,9,10)

InChI Key

CLSRVPDEBYXVNI-UHFFFAOYSA-N

Canonical SMILES

C#CC(CCCC(=O)O)N

Origin of Product

United States

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